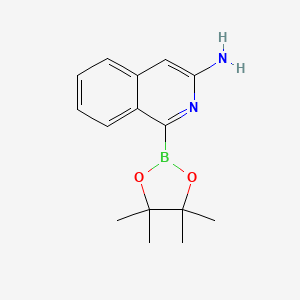

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine

Description

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine is a heterocyclic compound featuring an isoquinoline scaffold substituted with a primary amine at position 3 and a pinacol boronate ester at position 1. The pinacol boronate group enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry and materials science for constructing biaryl systems . The amine group provides a handle for further functionalization, making it a versatile intermediate in drug discovery and organic synthesis.

Properties

Molecular Formula |

C15H19BN2O2 |

|---|---|

Molecular Weight |

270.14 g/mol |

IUPAC Name |

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine |

InChI |

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)13-11-8-6-5-7-10(11)9-12(17)18-13/h5-9H,1-4H3,(H2,17,18) |

InChI Key |

OQFCFWFMBBWUMJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC3=CC=CC=C23)N |

Origin of Product |

United States |

Biological Activity

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) attached to an isoquinoline framework. Its molecular structure can be represented as follows:

- Molecular Formula : C₁₃H₁₈BNO₂

- Molecular Weight : 230.10 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, influencing their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in critical metabolic pathways.

- Metal Ion Chelation : It can chelate metal ions such as Mg²⁺ and Mn²⁺, which are essential for enzyme function.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays. The following table summarizes key findings:

| Study | Target | IC₅₀ (µM) | Effect |

|---|---|---|---|

| Study A | Enzyme X | 0.98 | Strong inhibitor |

| Study B | Enzyme Y | 2.0 | Moderate inhibitor |

| Study C | Enzyme Z | 7.6 | Weak inhibitor |

These results indicate that the compound exhibits varying levels of inhibitory activity against different enzymes.

Case Studies

-

Case Study 1: Anti-Cancer Activity

- Researchers investigated the effect of the compound on cancer cell lines. It was found to induce apoptosis in specific lines through caspase activation.

- Results showed a significant reduction in cell viability at concentrations above 1 µM.

-

Case Study 2: Neuroprotective Effects

- A study examined the neuroprotective properties of the compound against oxidative stress-induced neuronal damage.

- The compound demonstrated a protective effect at concentrations ranging from 0.5 to 2 µM.

Comparison with Similar Compounds

Positional Isomers: Isoquinoline Derivatives

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine ()

- Structural Difference : The boronate ester is at position 6 instead of position 1.

- Implications : Positional isomerism alters electronic distribution and steric accessibility, impacting reactivity in cross-coupling reactions. The meta-substitution (position 6) may reduce conjugation effects compared to para-substitution (position 1) in the target compound.

| Property | Target Compound (Position 1) | 6-Substituted Isomer (Position 6) |

|---|---|---|

| Boronate Position | 1 | 6 |

| Amine Position | 3 | 3 |

| Reactivity in Coupling | Higher (para-directing) | Moderate (meta-directing) |

| Synthetic Accessibility | Requires regioselective synthesis | Similar synthetic routes |

Heterocyclic Analogues: Indazole and Isoxazole Derivatives

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine ()

- Structural Difference: Replaces isoquinoline with an indazole core.

- Implications: Indazole’s fused benzene-pyrazole system introduces different hydrogen-bonding capabilities and electronic properties. The compound exhibits a higher molecular weight (259.12 g/mol vs. ~260–300 g/mol for isoquinoline derivatives) and distinct NMR profiles .

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine ()

Aromatic Amine-Boronate Hybrids

[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine ()

- Structural Difference : Benzylamine backbone with boronate on a phenyl ring.

- Implications: Simpler synthesis (yield: 87% via hydrazine-mediated deprotection) but lower steric hindrance. The primary amine (vs. secondary in isoquinoline derivatives) may limit applications in complex molecule assembly .

Aliphatic Boronate-Amines

3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butylamine hydrochloride ()

Boronate Ester Variants

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline ()

- Structural Difference : Uses a dioxaborinane ring (6-membered) instead of pinacol boronate (5-membered).

- The aniline group (pKa ~4.56) is less basic than isoquinoline’s amine, altering reactivity in acidic conditions .

Key Research Findings

- Synthetic Routes : The target compound and analogues are synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, as seen in indazole derivatives () .

- Stability : Pinacol boronates (target compound) exhibit superior stability compared to aliphatic or dioxaborinane variants, critical for storage and reaction conditions .

- Applications : Utility in biaryl synthesis () and as intermediates for kinase inhibitors or boron neutron capture therapy (BNCT) agents, inferred from structural analogues in .

Data Tables

Table 1: Physical and Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.